1-butyl-5-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13575998

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 1-butyl-5-nitropyrazole |

| Standard InChI | InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3 |

| Standard InChI Key | GEBXQFAZHRJQCZ-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=CC=N1)[N+](=O)[O-] |

| Canonical SMILES | CCCCN1C(=CC=N1)[N+](=O)[O-] |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

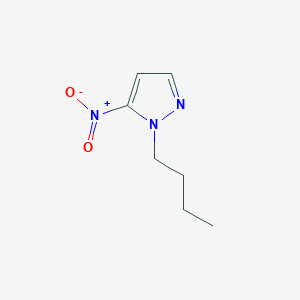

The core structure of 1-butyl-5-nitro-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The butyl group (-C4H9) occupies the N1 position, while the nitro group (-NO2) is para to the adjacent nitrogen at C5. This substitution pattern creates distinct electronic effects: the electron-donating alkyl group at N1 contrasts with the electron-withdrawing nitro group at C5, potentially influencing the compound’s tautomeric equilibrium and reactivity.

The IUPAC name, 1-butyl-5-nitropyrazole, unambiguously defines substituent positions. The SMILES notation (CCCCN1C(=CC=N1)N+[O-]) and InChIKey (GEBXQFAZHRJQCZ-UHFFFAOYSA-N) provide standardized representations for chemical databases.

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1. The molecular weight (169.18 g/mol) and lipophilic butyl chain suggest moderate solubility in organic solvents, while the polar nitro group may enhance crystalline packing. Though experimental data on melting/boiling points are unavailable, analogous nitro-pyrazoles typically exhibit melting points between 80–150°C, depending on substituent bulk.

Table 1: Physicochemical Properties of 1-Butyl-5-nitro-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 1-butyl-5-nitropyrazole |

| SMILES | CCCCN1C(=CC=N1)N+[O-] |

| InChIKey | GEBXQFAZHRJQCZ-UHFFFAOYSA-N |

| CAS Number | 1862485-03-7 |

Synthetic Methodologies and Analytical Characterization

Synthetic Routes

While the specific synthesis of 1-butyl-5-nitro-1H-pyrazole remains undocumented in public literature, pyrazole derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-dielectrophiles (e.g., diketones, keto-esters)

-

Substitution Reactions: Post-synthetic modification of pre-formed pyrazole cores

| Technique | Application |

|---|---|

| NMR Spectroscopy | Structural elucidation |

| HPLC | Purity assessment (>95% typical) |

| LC-MS | Molecular weight confirmation |

| UPLC | High-resolution separation |

Applications in Drug Discovery and Development

Lead Compound Optimization

The nitro group serves as a synthetic handle for further derivatization:

-

Reduction to Amine: Catalytic hydrogenation could yield 5-amino derivatives for SAR studies

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling at vacant ring positions

Material Science Applications

Nitro-pyrazoles exhibit potential as:

-

Energetic Materials: Due to high nitrogen content and oxidative groups

-

Coordination Complexes: Ligand for transition metals in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume